

Chemical structure and properties of Parethoxycaine hydrochloride

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An In-Depth Technical Guide to Parethoxycaine Hydrochloride

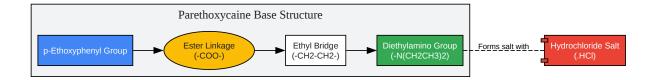
Introduction

Parethoxycaine hydrochloride is a benzoate ester compound classified as a local anesthetic. [1] Its primary pharmacological function is to induce temporary numbness and block pain sensation in a localized area by reversibly inhibiting nerve conduction. Like other local anesthetics of its class, its mechanism of action is centered on the blockade of ion channels essential for the initiation and propagation of neuronal signals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for its analysis, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

Parethoxycaine hydrochloride is the hydrochloride salt of Parethoxycaine. The core structure consists of a p-ethoxybenzoic acid moiety ester-linked to a diethylaminoethanol side chain.





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A simplified diagram illustrating the core functional groups of Parethoxycaine.

Identifiers and Molecular Properties

The following table summarizes the key chemical identifiers for Parethoxycaine and its hydrochloride salt.

Property	Parethoxycaine Hydrochloride	Parethoxycaine (Base)	Citation(s)
CAS Number	136-46-9	94-23-5	[1][2]
Molecular Formula	C15H24CINO3	C15H23NO3	[2][3]
Molecular Weight	301.81 g/mol	265.35 g/mol	[2][3]
IUPAC Name	2-(diethylamino)ethyl 4- ethoxybenzoate;hydro chloride	2-(diethylamino)ethyl 4-ethoxybenzoate	[1][4]
SMILES	N/A	CCN(CC)CCOC(=0)C 1=CC=C(C=C1)OCC	[1][5]
InChIKey	N/A	OWWVHQUOYSPNN E-UHFFFAOYSA-N	[1][5]

Physicochemical Data

This table outlines the known physical and chemical properties of the compound.



Property	Value	Citation(s)
Melting Point	172.5-173.5 °C	[6]
Boiling Point	366.1 °C at 760 mmHg	[2]
Flash Point	175.2 °C	[2]
Vapor Pressure	1.5E-05 mmHg at 25°C	[2]
pKa (Basic)	8.8	[7]
CLogP	3.96	[7]
Topological Polar Surface Area (TPSA)	38.77 Ų	[7]

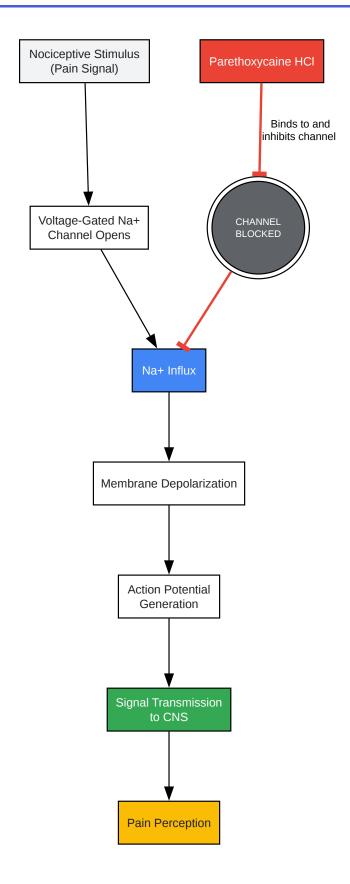
Mechanism of Action

The anesthetic properties of **Parethoxycaine hydrochloride** stem from its ability to block nerve signal transmission. The primary molecular target is the voltage-gated sodium ion channel located in the neuronal cell membrane.[8][9][10]

- Resting State: In a resting neuron, the sodium channel is closed, and a membrane potential is maintained.
- Depolarization: Upon receiving a stimulus (e.g., from a pain receptor), the channel opens, allowing a rapid influx of sodium ions (Na⁺) into the cell.
- Action Potential: This influx of positive charge depolarizes the membrane, generating an action potential that propagates along the nerve fiber toward the central nervous system.
- Blockade by Parethoxycaine: Parethoxycaine binds to a specific site within the sodium channel.[8] This action physically obstructs the channel, preventing the influx of sodium ions. By inhibiting depolarization, the generation and conduction of the action potential are halted, and the pain signal is not transmitted to the brain.[9]

As an ester-type local anesthetic, Parethoxycaine is expected to be metabolized primarily by plasma esterases, leading to a relatively short duration of action.[8][9]





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Mechanism of action of Parethoxycaine as a sodium channel blocker.



Pharmacological Data

Quantitative data on the specific bioactivity of Parethoxycaine is limited. However, its inhibitory concentration against its primary target has been documented.

Target Class	Target Subtype	Action	Activity Value (-log[M])	Citation(s)
Ion Channel	Sodium channel alpha subunits (brain)	IC50	4.62	[7]

Experimental Protocols

While specific, published protocols for **Parethoxycaine hydrochloride** are scarce, its quantification can be achieved using standard analytical techniques established for similar amine-containing ester compounds. Below is an exemplar protocol for its determination via visible spectrophotometry based on oxidative coupling reactions.[11][12]

Exemplar Protocol: Spectrophotometric Quantification of Parethoxycaine Hydrochloride

- 1. Principle: This method is based on the oxidative coupling reaction of **Parethoxycaine hydrochloride** with a chromogenic agent (e.g., phenothiazine) in the presence of an oxidizing agent (e.g., ferric nitrate).[12] The reaction forms a stable, colored product whose absorbance is directly proportional to the concentration of the drug, in accordance with Beer's Law.
- 2. Reagents and Materials:
- Parethoxycaine hydrochloride reference standard
- Volumetric flasks (10, 25, 100 mL)
- Pipettes
- UV-Vis Spectrophotometer



- Cuvettes (1 cm path length)
- Deionized water
- Chromogenic agent solution (e.g., 0.2% phenothiazine in ethanol)
- Oxidizing agent solution (e.g., 0.5% ferric nitrate in 0.1 M nitric acid)
- 3. Standard Solution Preparation:
- Stock Solution (100 μg/mL): Accurately weigh 10 mg of Parethoxycaine HCl reference standard and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 2 to 80 μg/mL.
- 4. General Analytical Procedure:
- Pipette 1.0 mL of each working standard solution into a series of 25 mL volumetric flasks.
- To each flask, add 2.0 mL of the chromogenic agent solution and swirl to mix.
- Add 1.5 mL of the oxidizing agent solution to each flask.
- Dilute to the mark with deionized water, cap the flasks, and mix thoroughly.
- Allow the reaction to proceed for 10-15 minutes at room temperature for full color development.
- Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a mid-range standard against a reagent blank. The reagent blank is prepared identically but with 1.0 mL of deionized water instead of the drug solution.
- 5. Calibration and Analysis:
- Plot a calibration curve of absorbance versus concentration (µg/mL).

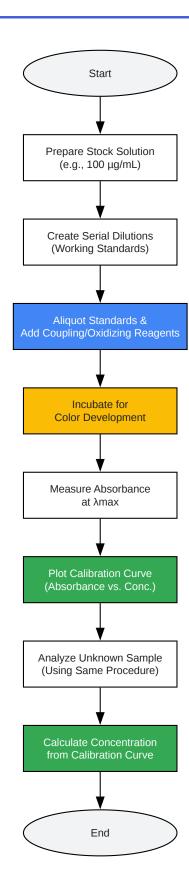
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- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- To determine the concentration in an unknown sample, prepare the sample using the same procedure and measure its absorbance. Calculate the concentration using the regression equation.





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Workflow for spectrophotometric quantification of Parethoxycaine HCl.



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